tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H25NO2S. It is a piperidine derivative that features a tert-butyl ester group and a mercaptopropyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-mercaptopropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The piperidine ring can also interact with binding sites on enzymes or receptors, modulating their function .
Comparison with Similar Compounds
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercaptopropyl group, which imparts distinct reactivity compared to its analogs. This group allows for specific interactions with thiol-containing biomolecules, making it valuable in biochemical studies .
Properties
Molecular Formula |
C13H25NO2S |
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Molecular Weight |
259.41 g/mol |
IUPAC Name |
tert-butyl 3-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO2S/c1-13(2,3)16-12(15)14-8-4-6-11(10-14)7-5-9-17/h11,17H,4-10H2,1-3H3 |
InChI Key |
BSNDMUDBGHILAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCS |
Origin of Product |
United States |
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